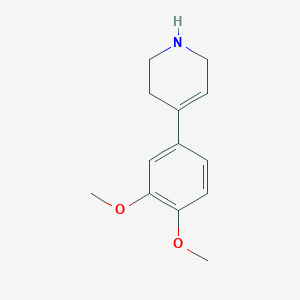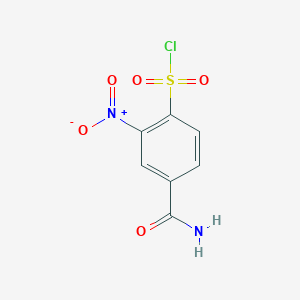
N,N-dimethyloxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyloxolane-3-carboxamide, also known as DMC, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in the laboratory and is used in a variety of biochemical and physiological experiments. DMC is a small molecule that has a low molecular weight and is highly soluble in water and other solvents. It is also a relatively inexpensive compound, making it an attractive choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyloxolane-3-carboxamide is used in a variety of scientific research applications. It is used in biochemical and physiological experiments to study the effects of various compounds on the body. It is also used in drug discovery and development as a model compound for testing drug candidates. N,N-dimethyloxolane-3-carboxamide is also used in the synthesis of other compounds, such as peptides and nucleic acids.
Wirkmechanismus
The mechanism of action of N,N-dimethyloxolane-3-carboxamide is not well understood. It is believed to act as an inhibitor of enzymes, which can interfere with the metabolism of certain compounds. It can also act as a chelating agent, which means it can bind to certain metals and prevent them from being metabolized.
Biochemical and Physiological Effects
N,N-dimethyloxolane-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N,N-dimethyloxolane-3-carboxamide in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be scaled up for larger experiments. The main limitation is that its mechanism of action is not well understood, so it can be difficult to predict how it will affect the body.
Zukünftige Richtungen
The potential applications of N,N-dimethyloxolane-3-carboxamide are still being explored. Further research is needed to understand its mechanism of action and to identify potential therapeutic uses. It may also be possible to develop new synthesis methods to produce larger quantities of N,N-dimethyloxolane-3-carboxamide for use in larger experiments. Additionally, further research is needed to identify potential interactions with other compounds and to determine the safety and efficacy of N,N-dimethyloxolane-3-carboxamide in humans.
Synthesemethoden
N,N-dimethyloxolane-3-carboxamide is synthesized by the reaction of dimethyl oxalate with ammonia in the presence of a base catalyst. The reaction is carried out at a temperature of approximately 70°C and is usually complete within two hours. The reaction produces a white precipitate that is soluble in water and other solvents. The reaction can be scaled up to produce larger quantities of N,N-dimethyloxolane-3-carboxamide if needed.
Eigenschaften
IUPAC Name |
N,N-dimethyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)7(9)6-3-4-10-5-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUXHMPPWOPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyloxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)







![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)
![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)


